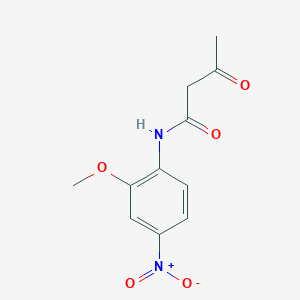

![molecular formula C9H10N2O5 B1272849 4-[(2-羟乙基)氨基]-3-硝基苯甲酸 CAS No. 59320-14-8](/img/structure/B1272849.png)

4-[(2-羟乙基)氨基]-3-硝基苯甲酸

描述

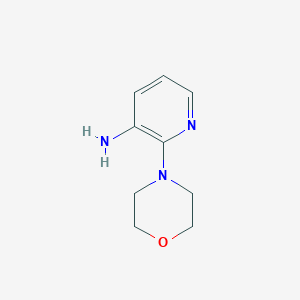

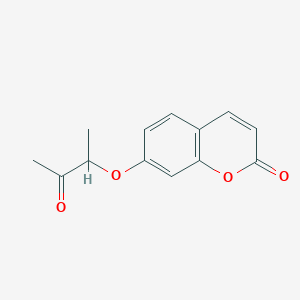

The compound of interest, 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, is a derivative of nitrobenzoic acid with an aminoethanol substituent. This structure places it within a class of compounds that are often explored for their potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and amino groups in the molecule suggests that it could participate in a range of chemical reactions and potentially form interesting molecular architectures due to its ability to engage in hydrogen bonding.

Synthesis Analysis

The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, has been described in the literature. These compounds are synthesized for use in liquid-phase peptide synthesis and can be coupled to polyethylene glycol derivatives to obtain a benzoyl-polyethylene glycol support . The synthesis involves the reaction of Boc-amino acid cesium salts with 4-(bromomethyl)-3-nitrobenzoyl-polyethylene glycol, yielding better coupling efficiency and simpler purification compared to other methods .

Molecular Structure Analysis

The molecular structure of 4-aminobenzoic acid derivatives has been extensively studied. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, forms hydrogen-bonded dimers in its crystal structure . The dihedral angles between the substituent groups and the phenyl moiety are crucial for the molecular conformation, which in turn affects the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Aminobenzoic acids, including 4-aminobenzoic acid, can undergo various chemical transformations. For example, reactions with α,β-acetylenic γ-hydroxy nitriles lead to the formation of functionalized amino acids and esters of cyanomethylhydroxyalkyl ketones . These reactions demonstrate the versatility of aminobenzoic acids in organic synthesis, potentially applicable to the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives are influenced by their molecular structure. The presence of nitro and amino groups can lead to strong intermolecular interactions, such as hydrogen bonding, which can significantly affect the compound's solubility, melting point, and crystallization behavior . Additionally, the ability to form cocrystals with other aromatic compounds can alter the material's properties, making it suitable for various applications .

科学研究应用

Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

In addition, hydrogels, which can hold a huge amount of water in their matrix, have broad applications such as tissue culture, drug delivery, tissue engineering, implantation, water purification, and dressings . They can also be utilized in the field of medical surgery, in biosensors, targeted drug delivery, and drug release .

-

Medicinal and Industrial Chemistry

- Hydroxy- and Amino-Phosphonates and -Bisphosphonates are of interest in medicinal and industrial chemistry .

- Hydroxy bisphosphonates have proven to be effective for the prevention of bone loss, especially in osteoporotic disease .

- Different substitutions on the carbon atom connected to phosphorus have led to the synthesis of many different hydroxy- and amino-phosphonates and -bisphosphonates, each with its distinct physical, chemical, biological, therapeutic, and toxicological characteristics .

-

- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic sulfonic acid buffering agent; one of the twenty Good’s buffers .

- HEPES is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .

-

Hydroxy- and Amino-Phosphonates and -Bisphosphonates

- Hydroxy- and Amino-Phosphonates and -Bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively .

- They are of interest as effective in medicinal and industrial chemistry . For example, hydroxy bisphosphonates have proven to be effective for the prevention of bone loss, especially in osteoporotic disease .

- Different substitutions on the carbon atom connected to phosphorus have led to the synthesis of many different hydroxy- and amino-phosphonates and -bisphosphonates, each with its distinct physical, chemical, biological, therapeutic, and toxicological characteristics .

-

Hydroxylation of Amino Acids and Its Derivatives

- Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties .

- The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes .

- For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

安全和危害

未来方向

While specific future directions for “4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid” are not available, it’s worth noting that similar compounds are being studied for their potential applications in various fields. For instance, non-isocyanate polyureas, which are environmentally friendly and sustainable, are being explored for their potential to replace traditional polyureas .

属性

IUPAC Name |

4-(2-hydroxyethylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTQQHYYZBCHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387765 | |

| Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid | |

CAS RN |

59320-14-8 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

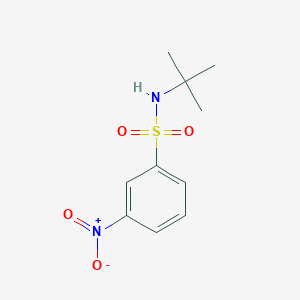

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

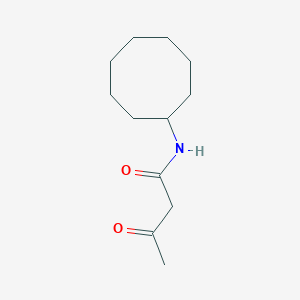

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

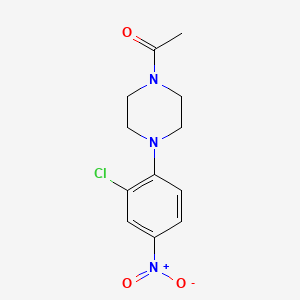

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)